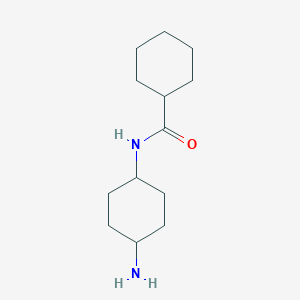

N-(4-Aminocyclohexyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H24N2O |

|---|---|

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

N-(4-aminocyclohexyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C13H24N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h10-12H,1-9,14H2,(H,15,16) |

Clé InChI |

QKEQZFVJHTVITP-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C(=O)NC2CCC(CC2)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

-

Amination réductrice : : Une méthode courante pour synthétiser la N-(4-Aminocyclohexyl)cyclohexanecarboxamide consiste en l'amination réductrice de la cyclohexanone avec la cyclohexylamine. Cette réaction utilise généralement un agent réducteur tel que le cyanoborohydrure de sodium (NaBH₃CN) en milieu acide doux pour favoriser la formation de l'amine.

-

Réaction d'amidification : : Une autre voie consiste en l'amidification de l'acide cyclohexanecarboxylique avec le 4-aminocyclohexanol. Cette réaction peut être catalysée par des agents de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour former la liaison amide souhaitée.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique souvent des procédés d'amination réductrice à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

La this compound est utilisée comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques. Sa structure unique permet la création de molécules complexes présentant des avantages thérapeutiques potentiels.

Biologie

En recherche biologique, ce composé est utilisé pour étudier les interactions de molécules contenant des amines avec des cibles biologiques. Il sert de composé modèle pour comprendre le comportement d'amines similaires dans les systèmes biologiques.

Médecine

La this compound présente des applications potentielles en chimie médicinale, en particulier dans la conception de médicaments ciblant les troubles neurologiques. Sa capacité à interagir avec des récepteurs spécifiques dans le cerveau en fait un candidat pour des investigations plus approfondies dans le développement de médicaments.

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de polymères et de résines. Sa fonctionnalité amine lui permet d'agir comme agent de durcissement ou agent de réticulation dans les réactions de polymérisation, améliorant ainsi les propriétés mécaniques des matériaux résultants.

Mécanisme d'action

Le mécanisme par lequel la this compound exerce ses effets implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe amino peut former des liaisons hydrogène ou des interactions ioniques avec ces cibles, modulant ainsi leur activité. Dans les applications neurologiques, elle peut interagir avec les récepteurs des neurotransmetteurs, influençant les voies de transduction du signal et modifiant l'activité neuronale.

Applications De Recherche Scientifique

Chemistry

N-(4-Aminocyclohexyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.

Biology

In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation in drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its amine functionality allows it to act as a curing agent or cross-linker in polymerization reactions, enhancing the mechanical properties of the resulting materials.

Mécanisme D'action

The mechanism by which N-(4-Aminocyclohexyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. In neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.

Comparaison Avec Des Composés Similaires

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

Examples : H₂L₁–H₂L₉ (phenyl, chlorophenyl, tolyl, methoxyphenyl, naphthyl substituents) .

- Key Differences: Thiourea vs. Amine Backbone: These derivatives contain a thiourea (-NH-CS-NH-) linkage instead of a direct amine group, enhancing metal chelation capabilities due to hard (O, N) and soft (S) donor atoms . Biological Activity: Thiourea derivatives exhibit antimicrobial, antifungal, and antitumor activities , whereas the amino group in the target compound may favor hydrogen bonding with biological targets like enzymes or receptors. Synthesis: Prepared via cyclohexanecarbonyl isothiocyanate intermediates, differing from the direct amidation likely used for the target compound .

Alkyl-Substituted Cyclohexanecarboxamides

Examples : N-(Heptan-4-yl)-, N-(Octan-2-yl)-, and N-(4-Methylpentan-2-yl)cyclohexanecarboxamide .

- Conformation: The rigid cyclohexane chair conformation in the target compound contrasts with the flexible alkyl chains, affecting steric interactions in binding pockets .

Aromatic and Sulfonamide Derivatives

Examples :

Halogenated and Heterocyclic Derivatives

Examples :

Physicochemical Properties

Activité Biologique

N-(4-Aminocyclohexyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanecarboxamide backbone with an amino group that enhances its reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding with various biological molecules, which can significantly influence their function and structure.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins .

Antitumor Activity

A study evaluated the antitumor effects of a closely related compound, IMB-1406, which shares structural similarities with this compound. The results demonstrated remarkable cytotoxicity against several cancer cell lines:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The study concluded that IMB-1406 exhibits superior activity compared to Sunitinib, a well-known anticancer drug, suggesting that this compound may also have potent antitumor effects .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds indicated that cyclohexanecarboxamides often exhibit promising results in inhibiting bacterial proliferation. The structural features, such as the hydrophobic cyclohexane ring and functional groups, contribute to their interaction with microbial targets .

Future Directions in Research

Given the promising findings regarding the biological activity of this compound, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to its structure affect biological activity could lead to more effective derivatives.

- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will provide insights into its potential therapeutic applications.

- Clinical Trials : Ultimately, transitioning from laboratory findings to clinical applications will be crucial for assessing the efficacy and safety of this compound in humans.

Q & A

Q. How are reaction byproducts minimized during large-scale synthesis?

- Process Optimization :

- Continuous Flow Systems : Reduce side reactions (e.g., over-alkylation) through precise residence time control .

- Catalyst Screening : Heterogeneous catalysts (e.g., immobilized DMAP) improve recyclability and reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.